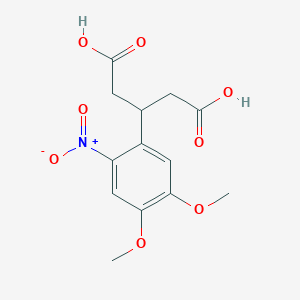
3-(4,5-Dimethoxy-2-nitrophenyl)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dimethoxy-2-nitrophenyl)pentanedioic acid is an organic compound characterized by the presence of a nitro group and two methoxy groups attached to a benzene ring, which is further connected to a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethoxy-2-nitrophenyl)pentanedioic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4,5-dimethoxybenzene to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the pentanedioic acid moiety. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for the acylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates. The purification process typically involves recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethoxy-2-nitrophenyl)pentanedioic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Esterification: Concentrated sulfuric acid or p-toluenesulfonic acid as catalysts.
Major Products
Reduction: 3-(4,5-Dimethoxy-2-aminophenyl)pentanedioic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate.
Scientific Research Applications
3-(4,5-Dimethoxy-2-nitrophenyl)pentanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethoxy-2-nitrophenyl)pentanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethoxy-2-nitrophenyl)propanoic acid: Similar structure but with a shorter carbon chain.
3-(4,5-Dimethoxy-2-nitrophenyl)butanoic acid: Similar structure with a different carbon chain length.
3-(4,5-Dimethoxy-2-nitrophenyl)hexanedioic acid: Similar structure with a longer carbon chain.
Uniqueness
3-(4,5-Dimethoxy-2-nitrophenyl)pentanedioic acid is unique due to its specific combination of functional groups and carbon chain length, which can influence its reactivity and applications. The presence of both methoxy and nitro groups on the benzene ring provides distinct chemical properties that can be exploited in various synthetic and research contexts.
Properties
Molecular Formula |
C13H15NO8 |
|---|---|
Molecular Weight |
313.26 g/mol |
IUPAC Name |
3-(4,5-dimethoxy-2-nitrophenyl)pentanedioic acid |
InChI |
InChI=1S/C13H15NO8/c1-21-10-5-8(7(3-12(15)16)4-13(17)18)9(14(19)20)6-11(10)22-2/h5-7H,3-4H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
YMKNYHIMOZLIIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CC(=O)O)CC(=O)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















